2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride
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Overview
Description
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is an organic compound with significant applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of amino and bromo substituents on the purine ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride typically involves the bromination of 2-amino-6,9-dihydro-1H-purin-6-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted purines, while oxidation reactions can produce oxo derivatives .
Scientific Research Applications
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various purine derivatives and other heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural nucleosides, allowing it to inhibit viral DNA polymerase or other enzymes involved in nucleic acid synthesis. This inhibition can prevent the replication of viruses or the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-6,9-dihydro-1H-purin-6-one: Lacks the bromine substituent, resulting in different reactivity and biological activity.
8-bromo-6,9-dihydro-1H-purin-6-one: Lacks the amino group, affecting its ability to participate in certain reactions.
2-amino-8- (4-bromophenyl)-6,9-dihydro-1H-purin-6-one:
Uniqueness
2-amino-8-bromo-6,9-dihydro-1H-purin-6-one hydrochloride is unique due to the presence of both amino and bromo substituents on the purine ring. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2680534-19-2 |
---|---|
Molecular Formula |
C5H5BrClN5O |
Molecular Weight |
266.5 |
Purity |
0 |
Origin of Product |
United States |
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